molecular formula C8H7ClN2S B11902766 6-Chloro-5-methylbenzo[d]isothiazol-3-amine CAS No. 1126424-36-9

6-Chloro-5-methylbenzo[d]isothiazol-3-amine

Cat. No.: B11902766
CAS No.: 1126424-36-9
M. Wt: 198.67 g/mol
InChI Key: NJRIGQVDTQTEAA-UHFFFAOYSA-N
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Description

6-Chloro-5-methylbenzo[d]isothiazol-3-amine is a chemical compound that belongs to the class of isothiazoles. Isothiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.

Preparation Methods

The synthesis of 6-Chloro-5-methylbenzo[d]isothiazol-3-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of a precursor compound containing chloro and methyl groups in the presence of a sulfur source. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the isothiazole ring .

Chemical Reactions Analysis

6-Chloro-5-methylbenzo[d]isothiazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

6-Chloro-5-methylbenzo[d]isothiazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-5-methylbenzo[d]isothiazol-3-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of essential biological processes in microorganisms. This inhibition is often achieved through the formation of covalent bonds with the target molecules, rendering them inactive .

Comparison with Similar Compounds

6-Chloro-5-methylbenzo[d]isothiazol-3-amine can be compared with other isothiazole derivatives, such as:

These compounds share similar structural features and biological activities but differ in their specific applications and effectiveness.

Properties

CAS No.

1126424-36-9

Molecular Formula

C8H7ClN2S

Molecular Weight

198.67 g/mol

IUPAC Name

6-chloro-5-methyl-1,2-benzothiazol-3-amine

InChI

InChI=1S/C8H7ClN2S/c1-4-2-5-7(3-6(4)9)12-11-8(5)10/h2-3H,1H3,(H2,10,11)

InChI Key

NJRIGQVDTQTEAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)SN=C2N

Origin of Product

United States

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